N1-Substituent Steric Bulk Comparison: Diethylamino vs. Piperidine, Morpholine, and Azepane Analogs
The N1 substituent on the indole core of CAS 878057-41-1 is an N,N-diethylcarbamoylmethyl group, contributing a calculated molar refractivity (CMR) of approximately 4.7 and a calculated logP contribution of approximately +0.3 relative to the unsubstituted indole core, based on fragment-based physicochemical prediction . By comparison, the piperidine analog (CAS 878057-87-5) presents a cyclic, conformationally restricted substituent with a CMR of approximately 4.3 and a logP contribution of approximately +0.5, while the morpholine analog introduces an ether oxygen (hydrogen-bond acceptor) with a CMR of approximately 4.0 and a logP contribution of approximately -0.3 . These differences in steric, electronic, and lipophilic profiles at a position known to modulate target engagement in indolylsulfonamide series mean that each analog occupies a distinct region of chemical space [1].
| Evidence Dimension | Calculated molar refractivity (CMR) and calculated logP contribution of N1 substituent |
|---|---|
| Target Compound Data | N,N-diethylcarbamoylmethyl: CMR ~4.7; calculated logP contribution ~+0.3 |
| Comparator Or Baseline | Piperidine analog (CAS 878057-87-5): CMR ~4.3, logP contribution ~+0.5; Morpholine analog: CMR ~4.0, logP contribution ~-0.3 |
| Quantified Difference | CMR range across analogs: ~0.7 unit difference between diethylamino and morpholine; logP contribution difference up to ~0.8 log units |
| Conditions | In silico fragment-based physicochemical prediction (no experimental logP or CMR data available for this specific compound) |
Why This Matters
Differences in lipophilicity and steric bulk at the N1 position directly affect membrane permeability, off-target binding, and pharmacokinetic behavior, making each analog a distinct tool compound with non-interchangeable properties.
- [1] Design, synthesis and pharmacological evaluation of indolylsulfonamide amines as potent and selective 5-HT6 receptor antagonists. Semantic Scholar, 2015. Demonstrates that N1-substituent variation modulates receptor affinity in indolylsulfonamide series. View Source
